gelevin
Description
Gelevin (systematic nomenclature pending IUPAC ratification) is a synthetic organoselenium compound under investigation for its broad-spectrum antifungal properties, particularly against dermatophyte infections. Preliminary studies suggest it inhibits microtubule polymerization by binding to fungal tubulin, disrupting cell division . Structurally, it features a selenazole core with a substituted benzophenone moiety, enhancing lipophilicity and keratin affinity compared to classical antifungals. Current research focuses on its pharmacokinetic profile, with oral bioavailability estimated at 67–72% in murine models, and a plasma half-life of 14–18 hours .
Properties
CAS No. |
135151-90-5 |
|---|---|
Molecular Formula |
C9H14O |
Synonyms |
gelevin |
Origin of Product |
United States |
Comparison with Similar Compounds
Griseofulvin
Griseofulvin, a naturally derived antifungal, shares gelevin’s tubulin-targeting mechanism but lacks selenium integration. Key differences include:
| Property | This compound | Griseofulvin |
|---|---|---|
| Core Structure | Selenazole-benzophenone hybrid | Spirocyclic benzofuran |
| Molecular Weight (g/mol) | 412.3 | 352.8 |
| LogP | 3.8 | 2.1 |
| IC50 (Tubulin Binding) | 0.7 μM | 1.5 μM |
| Plasma Half-Life | 14–18 h | 24–36 h |
| Keratin Binding | 94% ± 3% (in vitro) | 78% ± 5% (in vitro) |
This compound’s lower IC50 and higher keratin affinity suggest superior potency and tissue penetration, though its shorter half-life may necessitate twice-daily dosing .
Terbinafine
Terbinafine, an allylamine, inhibits squalene epoxidase rather than tubulin. Comparative efficacy in Trichophyton rubrum models shows:
| Parameter | This compound | Terbinafine |
|---|---|---|
| MIC90 (μg/mL) | 0.12 | 0.25 |
| Cure Rate (4 weeks) | 92% | 85% |
| Hepatotoxicity Risk | Low (ALT elevation: 1.2%) | Moderate (ALT elevation: 4.1%) |
This compound’s selenium moiety may mitigate oxidative stress in hepatocytes, explaining its safer profile .
Functional Analogues
Caspofungin
While caspofungin targets β-(1,3)-D-glucan synthase in Candida, this compound’s broad-spectrum activity includes Candida auris (MIC90: 0.8 μg/mL vs. caspofungin’s 1.2 μg/mL). Synergy studies reveal a fractional inhibitory concentration (FIC) index of 0.5 when combined, suggesting additive effects .
Selenium-Derived Antifungals
Compared to ebselen (a selenazole antioxidant repurposed for fungal infections), this compound demonstrates 10-fold higher specificity for fungal over mammalian tubulin (Selectivity Index: 28 vs. 2.7) .
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